Methyl 3-bromoisonicotinate

Lipophilicity Medicinal chemistry Extraction efficiency

Methyl 3‑bromoisonicotinate (CAS 59786‑31‑1) is a halogenated pyridine derivative that belongs to the isonicotinic acid ester family. The molecule contains a bromine atom at the 3‑position of the pyridine ring and a methyl ester at the 4‑position, which together confer distinct reactivity in palladium‑catalyzed cross‑coupling reactions.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 59786-31-1
Cat. No. B1362958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromoisonicotinate
CAS59786-31-1
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1)Br
InChIInChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
InChIKeyFASOJOLGUAUEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromoisonicotinate (CAS 59786-31-1) – a heterocyclic building block for cross‑coupling chemistry and pharmaceutical intermediate supply


Methyl 3‑bromoisonicotinate (CAS 59786‑31‑1) is a halogenated pyridine derivative that belongs to the isonicotinic acid ester family [1]. The molecule contains a bromine atom at the 3‑position of the pyridine ring and a methyl ester at the 4‑position, which together confer distinct reactivity in palladium‑catalyzed cross‑coupling reactions [2]. It is supplied as a colorless to pale yellow liquid with a purity typically ≥98% (GC/HPLC) and is available at kilogram scale [3][4].

Why methyl 3‑bromoisonicotinate cannot be replaced by ethyl, 2‑bromo, chloro, or iodo analogues without compromising synthetic outcome


Although several brominated pyridine carboxylates appear interchangeable, the precise substitution pattern (3‑Br, 4‑CO₂Me) determines both reactivity and product fidelity in multi‑step syntheses . The 3‑bromo regioisomer offers a distinct balance between steric accessibility and oxidative addition kinetics compared with the 2‑bromo analogue, while the methyl ester provides a 6.5% lower molecular weight and 0.4 unit lower cLogP than the ethyl ester [1][2]. Even closely related derivatives show divergent behavior in cross‑coupling: the 3‑bromo‑4‑carboxylate motif consistently yields biaryls in moderate‑to‑excellent yields, whereas the 3‑chloro analogue is markedly less reactive and the 3‑iodo version often requires cryogenic storage and introduces higher cost [3]. Substituting any of these parameters changes reaction rates, side‑product profiles, and ultimately the feasibility of downstream transformations.

Quantitative differentiation of methyl 3‑bromoisonicotinate versus closest structural analogues – experimental and computed evidence


Lipophilicity advantage over ethyl ester improves organic‑phase extraction efficiency

The methyl ester lowers cLogP by 0.4 units relative to the ethyl ester, which can significantly reduce loss during aqueous work‑up of polar reaction mixtures [1][2].

Lipophilicity Medicinal chemistry Extraction efficiency

Regioisomeric positioning (3‑Br vs. 2‑Br) alters cross‑coupling reactivity profile

The 3‑bromo‑4‑carboxylate substitution pattern places the halogen ortho to the ester, providing a balance between electronic activation and steric accessibility. In contrast, the 2‑bromo isomer can be more sterically hindered at the coupling site, and documented synthesis of the 2‑bromo analogue proceeds in only 75% isolated yield under optimized conditions .

Cross-coupling Regioselectivity Oxidative addition

Bromine vs. chlorine leaving‑group ability dictates cross‑coupling feasibility

Aryl bromides are established as competent substrates for Suzuki–Miyaura coupling, delivering 60–85% yields with bromopyridines, whereas aryl chlorides are less reactive and often require specialized ligands or harsher conditions [1].

Cross-coupling Leaving group Palladium catalysis

Cost‑effective stability and storage compared with the 3‑iodo analogue

Methyl 3‑iodoisonicotinate is a superior leaving group but requires storage at 2–8°C under inert gas and has a lower flash point (122°C), whereas the bromo analogue is stored at room temperature and has a flash point of 103°C [1].

Stability Storage Procurement

Optimal research and industrial uses of methyl 3‑bromoisonicotinate based on quantitative differentiation evidence


Suzuki–Miyaura diversification of 3‑substituted pyridine libraries in medicinal chemistry

The 3‑bromo‑4‑carboxylate motif is ideally suited for parallel synthesis of biaryl kinase inhibitors and GPCR modulators. The 3‑position bromine participates efficiently in Suzuki coupling (class‑level yields 60‑85%) [1], while the methyl ester provides a convenient handle for late‑stage hydrolysis to the carboxylic acid. The lower cLogP (1.4 vs. 1.8 for ethyl ester) also favors aqueous work‑up of polar coupling products [2].

Synthesis of agrochemical intermediates requiring mild, scalable cross‑coupling

Methyl 3‑bromoisonicotinate is available in kilogram quantities with ≥98% purity [3], making it a practical building block for pilot‑scale production of herbicidal and fungicidal pyridine derivatives. Its room‑temperature storage [4] eliminates cold‑chain logistics, and the bromine atom provides sufficient reactivity for industrial Suzuki processes without the cost and stability concerns of the iodo analogue .

Late‑stage functionalization of advanced intermediates in total synthesis

The 3‑bromo substituent can be transformed into a variety of functional groups (azide, nitrile, amine, aryl, alkenyl, alkynyl) via SNAr or cross‑coupling . The methyl ester serves as a temporary protecting group that can be removed under mild basic conditions, enabling orthogonal functionalization of the pyridine core without affecting other sensitive moieties.

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